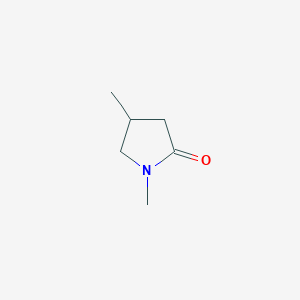
1,4-Dimethylpyrrolidin-2-on
Übersicht
Beschreibung
1,4-Dimethylpyrrolidin-2-one is an organic compound with the chemical formula C6H11NO. It is a colorless to yellow liquid with a faint amine odor . This compound is a derivative of pyrrolidinone, a five-membered lactam, and is known for its versatile applications in various fields of science and industry.
Wissenschaftliche Forschungsanwendungen
1,4-Dimethylpyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a solvent and a reagent in various organic synthesis reactions. In biology, it is employed in the study of enzyme mechanisms and protein interactions. In medicine, it is investigated for its potential therapeutic effects, including its use as a pharmaceutical intermediate . Additionally, it has industrial applications in the production of polymers and other advanced materials .
Wirkmechanismus
Biochemical Pathways
It is known that the compound is involved in several synthetic routes
Pharmacokinetics
It is known that the compound has a boiling point of 1976ºC at 760mmHg and a density of 0.973g/cm3 .
Action Environment
It is known that the compound should be stored at room temperature .
Vorbereitungsmethoden
1,4-Dimethylpyrrolidin-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 1,4-dimethyl-2-pyrrolidone with appropriate reagents under controlled conditions . Industrial production methods often involve the use of advanced chemical synthesis techniques to ensure high purity and yield. The reaction conditions typically include inert atmospheres and controlled temperatures to prevent unwanted side reactions .
Analyse Chemischer Reaktionen
1,4-Dimethylpyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
1,4-Dimethylpyrrolidin-2-one can be compared with other similar compounds, such as pyrrolidinone derivatives. These compounds share a common five-membered lactam structure but differ in their substituents and functional groups. For example, 4,4-dimethylpyrrolidin-2-one is another derivative with similar properties but different reactivity and applications . The uniqueness of 1,4-Dimethylpyrrolidin-2-one lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various specialized applications .
Eigenschaften
IUPAC Name |
1,4-dimethylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5-3-6(8)7(2)4-5/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSSJSFXWMOTEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560012 | |
| Record name | 1,4-Dimethylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2555-04-6 | |
| Record name | 1,4-Dimethylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















